molecular formula C21H19BrN4O3S B216013 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Katalognummer B216013
Molekulargewicht: 487.4 g/mol
InChI-Schlüssel: RJPSPGKWMKMLEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not yet fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins involved in cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has low toxicity and is well-tolerated in laboratory animals. However, further studies are needed to determine its potential effects on humans.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potential as a new drug candidate. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to determine its potential efficacy and safety.

Zukünftige Richtungen

There are several future directions for the study of 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One direction is to further investigate its potential as a new drug candidate for cancer treatment and antibiotic development. Another direction is to study its mechanism of action to better understand how it works and potentially identify new targets for drug development. Additionally, further studies are needed to determine its potential effects on humans and its safety profile.
In conclusion, 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a promising compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and determine its safety and efficacy.

Synthesemethoden

The synthesis of 6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, 2,5-dimethyl-3-thiophenecarboxaldehyde, malononitrile, and 4-hydroxycoumarin in the presence of ammonium acetate and acetic acid. The reaction proceeds through a one-pot multi-component reaction under reflux conditions, resulting in the formation of the desired compound.

Wissenschaftliche Forschungsanwendungen

6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for anti-cancer drug development. Additionally, it has also been studied for its antibacterial and antifungal properties, indicating its potential use in the development of new antibiotics.

Eigenschaften

Produktname

6-Amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molekularformel

C21H19BrN4O3S

Molekulargewicht

487.4 g/mol

IUPAC-Name

6-amino-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2,5-dimethylthiophen-3-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H19BrN4O3S/c1-4-28-15-7-11(6-14(22)19(15)27)16-13(8-23)20(24)29-21-17(16)18(25-26-21)12-5-9(2)30-10(12)3/h5-7,16,27H,4,24H2,1-3H3,(H,25,26)

InChI-Schlüssel

RJPSPGKWMKMLEQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=C(SC(=C4)C)C)N)C#N)Br)O

Kanonische SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=C(SC(=C4)C)C)N)C#N)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.